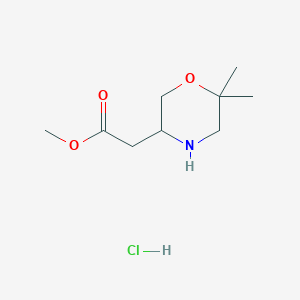
Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2470436-53-2 . It has a molecular weight of 223.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO3.ClH/c1-9(2)6-10-7(5-13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H . This indicates that the compound has a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The ring is substituted with two methyl groups and an acetate group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 223.7 .Applications De Recherche Scientifique
Chemical Multitalent in Heterocyclic Syntheses
Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride and related compounds are utilized as versatile intermediates in chemical syntheses, particularly in constructing valuable heterocyclic building blocks. For instance, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate has been synthesized for stereoselective CC bond formation, showcasing its potential as a "chemical multitalent" by easily transforming into heterocyclic scaffolds like methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and others (G. Pandey, A. Gaikwad, S. Gadre, 2012).
Advancements in Antifungal Agents
Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified these compounds as promising antifungal agents, with efficacy against a range of fungi including Candida and Aspergillus species. The introduction of a gem-dimethyl on the 6-position significantly improved plasmatic stability while maintaining antifungal activity, leading to the discovery of compounds with potential clinical applications (D. Bardiot et al., 2015).
Bioactive Ionic Liquids Research
Morpholinium-based compounds, such as those derived from acetylcholine, are studied for their role as bioactive ionic liquids, indicating the broad applicability of morpholinium derivatives in biomedical sciences. This research underscores the potential of morpholinium compounds in mimicking biological functions and contributing to drug development (S. Adamovich et al., 2012).
Synthesis of N-methylmorpholine
In the production of N-methylmorpholine, a precursor for N-methylmorpholine-N-oxide used in cellulose dissolution and fine organic synthesis, waste-free technology has been described, showcasing the industrial and environmental significance of morpholine derivatives in manufacturing processes (A. Markosyan et al., 2013).
Enhancement of Ethanol Production
Novel morpholinium ionic liquids, including morpholinium acetates, have been applied in the pretreatment of rice straw for ethanol production, illustrating the role of morpholinium compounds in enhancing biofuel technologies. These compounds offer a less toxic and more cost-effective alternative to traditional ionic liquids, improving the efficiency of lignocellulose pretreatment and ethanol yield (Soran Kahani et al., 2017).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2)6-10-7(5-13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXDXSVXPRLGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)CC(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)
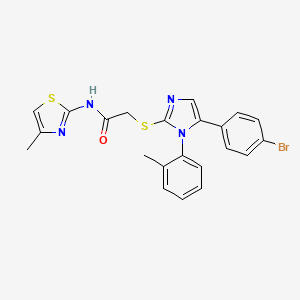
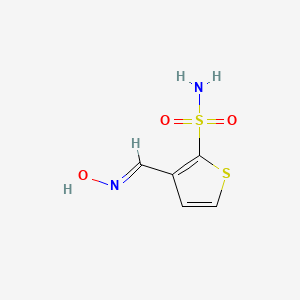
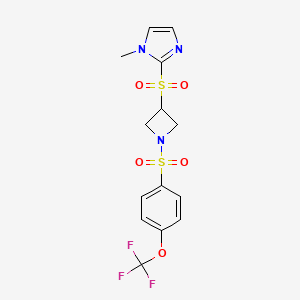
![1-[3-(Benzyloxy)-5-bromophenyl]piperidine](/img/structure/B2783984.png)
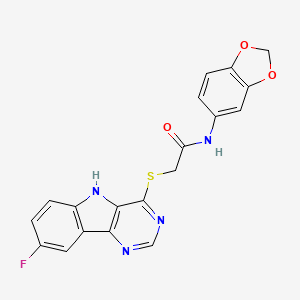
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)
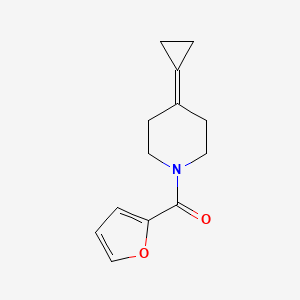

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)

![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)
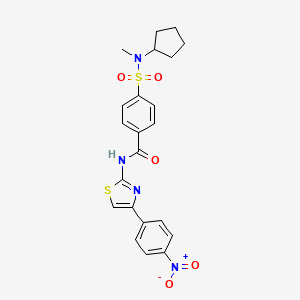
![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)